molecular formula C13H17BrO2 B8514111 4-(Bromomethyl)-2-(cyclopentyloxy)-1-methoxybenzene CAS No. 141333-35-9

4-(Bromomethyl)-2-(cyclopentyloxy)-1-methoxybenzene

Cat. No. B8514111
Key on ui cas rn: 141333-35-9
M. Wt: 285.18 g/mol
InChI Key: SZRSWFKCKFDNMS-UHFFFAOYSA-N
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Patent
US06013827

Procedure details

To a solution of 3-cyclopentyloxy-4-methoxybenzaldehyde (20 g, 90.8 mmol) in acetonitrile (100 mL) was added lithium bromide (15 g, 173 mmol) followed by the dropwise addition of trimethylsilylchloride (17.4 mL, 137 mmol). After 15 min, the reaction mixture was cooled to 0° C., 1,1,3,3-tetramethyldisiloxane (26.7 mL, 151 mmol) was added dropwise and the resulting mixture was allowed to warm to room temperature. After stirring for 3 h, the mixture was separated into two layers. The lower layer was removed, diluted with methylene chloride and filtered through Celite®. The filtrate was concentrated under reduced pressure, dissolved in methylene chloride and refiltered. The solvent was removed in vacuo to provide a light tan oil. To a solution of this crude a-bromo-3-cyclopentyloxy-4-methoxytoluene in dimethylformamide (160 mL) under an argon atmosphere was added sodium cyanide (10.1 g, 206 mmol) and the resulting mixture was stirred at room temperature for 18 h, then poured into cold water (600 mL) and extracted three times with ether. The organic extract was washed three times with water, once with brine and was dried (K2CO3). The solvent was removed in vacuo and the residue was purified by flash chromatography (silica gel, 10% ethyl acetate/hexanes) to provide an off-white solid (m.p. 32-34° C.); an additional quantity of slightly impure material also was isolated.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
17.4 mL
Type
reactant
Reaction Step Two
Quantity
26.7 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10.1 g
Type
reactant
Reaction Step Four
Quantity
160 mL
Type
solvent
Reaction Step Four
Name
Quantity
600 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]1([O:6][C:7]2[CH:8]=[C:9]([CH:12]=[CH:13][C:14]=2[O:15][CH3:16])[CH:10]=O)[CH2:5][CH2:4][CH2:3][CH2:2]1.[Br-].[Li+].C[Si](Cl)(C)C.C[SiH](C)O[SiH](C)C.BrCC1C=CC(OC)=C(OC2CCCC2)C=1.[C-:47]#[N:48].[Na+]>C(#N)C.CN(C)C=O.O>[CH:1]1([O:6][C:7]2[CH:8]=[C:9]([CH2:10][C:47]#[N:48])[CH:12]=[CH:13][C:14]=2[O:15][CH3:16])[CH2:5][CH2:4][CH2:3][CH2:2]1 |f:1.2,6.7|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C1(CCCC1)OC=1C=C(C=O)C=CC1OC
Name
Quantity
15 g
Type
reactant
Smiles
[Br-].[Li+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
17.4 mL
Type
reactant
Smiles
C[Si](C)(C)Cl
Step Three
Name
Quantity
26.7 mL
Type
reactant
Smiles
C[SiH](O[SiH](C)C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC1=CC(=C(C=C1)OC)OC1CCCC1
Name
Quantity
10.1 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
160 mL
Type
solvent
Smiles
CN(C=O)C
Step Five
Name
Quantity
600 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
CUSTOM
Type
CUSTOM
Details
the mixture was separated into two layers
CUSTOM
Type
CUSTOM
Details
The lower layer was removed
ADDITION
Type
ADDITION
Details
diluted with methylene chloride
FILTRATION
Type
FILTRATION
Details
filtered through Celite®
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in methylene chloride
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to provide a light tan oil
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at room temperature for 18 h
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
extracted three times with ether
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed three times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
once with brine and was dried (K2CO3)
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography (silica gel, 10% ethyl acetate/hexanes)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C1(CCCC1)OC=1C=C(C=CC1OC)CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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